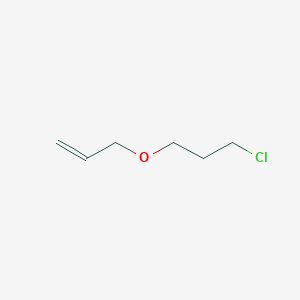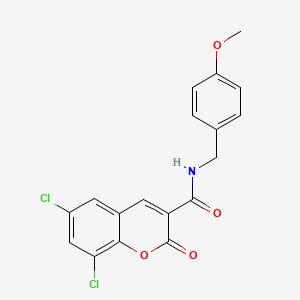![molecular formula C15H22BrNO3S B12126171 [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12126171.png)
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Bromo-2-metoxi-4-metilfenil)sulfonil]cicloheptilamina es un compuesto orgánico que presenta un grupo sulfonilo unido a una porción de cicloheptilamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [(5-Bromo-2-metoxi-4-metilfenil)sulfonil]cicloheptilamina generalmente implica múltiples pasos. Un método común comienza con la bromación de 2-metoxi-4-metilfenol para obtener 5-bromo-2-metoxi-4-metilfenol . Este intermedio se somete luego a sulfonilación utilizando cloruro de sulfonilo en condiciones básicas para formar el derivado sulfonilo. Finalmente, el derivado sulfonilo se hace reaccionar con cicloheptilamina para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
[(5-Bromo-2-metoxi-4-metilfenil)sulfonil]cicloheptilamina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en el sitio del bromo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio o trióxido de cromo.
Reducción: Hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Metóxido de sodio o terc-butóxido de potasio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
[(5-Bromo-2-metoxi-4-metilfenil)sulfonil]cicloheptilamina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de [(5-Bromo-2-metoxi-4-metilfenil)sulfonil]cicloheptilamina implica su interacción con objetivos moleculares específicos. El grupo sulfonilo puede formar fuertes interacciones con proteínas y enzimas, potencialmente inhibiendo su actividad. El átomo de bromo también puede participar en enlaces de halógeno, lo que influye aún más en los efectos biológicos del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Unicidad
[(5-Bromo-2-metoxi-4-metilfenil)sulfonil]cicloheptilamina es única debido a su porción de cicloheptilamina, que imparte propiedades químicas y biológicas distintas en comparación con otros compuestos similares. Esta diferencia estructural puede conducir a variaciones en la reactividad, estabilidad y actividad biológica.
Propiedades
Fórmula molecular |
C15H22BrNO3S |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
5-bromo-N-cycloheptyl-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H22BrNO3S/c1-11-9-14(20-2)15(10-13(11)16)21(18,19)17-12-7-5-3-4-6-8-12/h9-10,12,17H,3-8H2,1-2H3 |
Clave InChI |
JMPDFJXJKLUXTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)S(=O)(=O)NC2CCCCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12126094.png)



![N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12126126.png)
![Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-](/img/structure/B12126130.png)
![3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid](/img/structure/B12126132.png)
![N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126134.png)
![2-amino-N-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126149.png)
![7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12126153.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)



